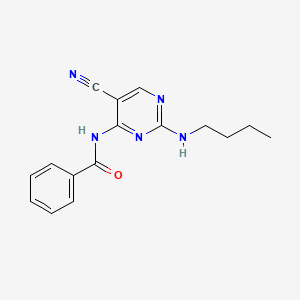
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylamino group, a cyanopyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide typically involves the reaction of 2-amino-5-cyanopyrimidine with butylamine, followed by the acylation of the resulting intermediate with benzoyl chloride. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reactions are often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino or cyanopyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid.
Reduction: Formation of N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-(Butylamino)-5-aminopyrimidin-4-yl)benzamide: Similar structure but with an amino group instead of a cyano group.
N-(2-(Butylamino)-5-cyanopyrimidin-4-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918662-96-1 |
|---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(butylamino)-5-cyanopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-18-16-19-11-13(10-17)14(21-16)20-15(22)12-7-5-4-6-8-12/h4-8,11H,2-3,9H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
DGSYESOJKSVYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



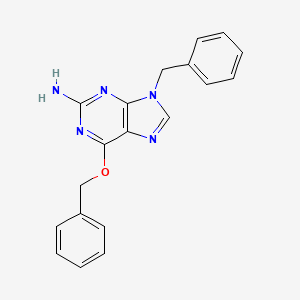
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
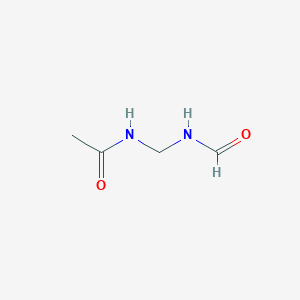
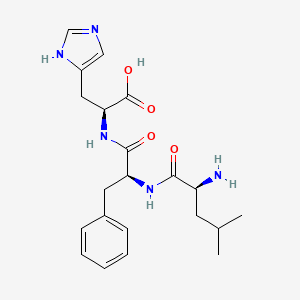
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)
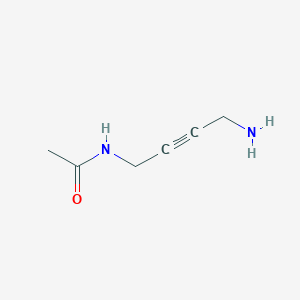
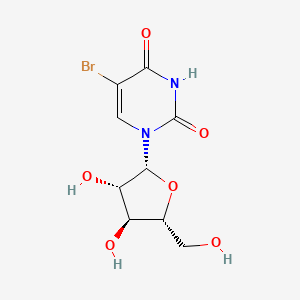
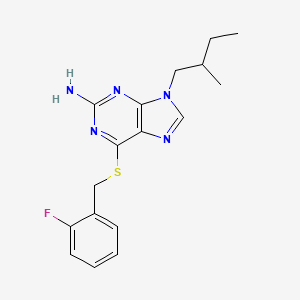
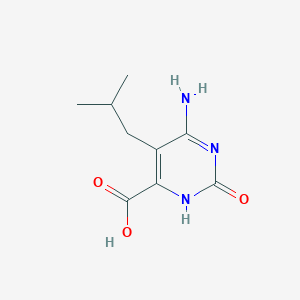
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)

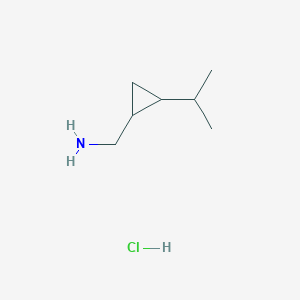
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
